1,2,3,6-Tetrahydro-2-pyridinecarbonitrile
Description
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-2,6,8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLRRZNLIWZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87780-70-9 | |
| Record name | 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087780709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-TETRAHYDRO-2-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW77987S1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Palladium-Catalyzed Hydrogenation of Pyridinecarbonitrile Derivatives
One of the primary methods for synthesizing 1,2,3,6-tetrahydro-2-pyridinecarbonitrile involves the selective hydrogenation of 2-pyridinecarbonitrile using palladium-based catalysts. This approach leverages the catalytic activity of palladium to reduce the aromatic pyridine ring partially, yielding the tetrahydro derivative while preserving the nitrile group.
- Catalyst: Palladium on carbon (Pd/C) or palladium supported on other carriers.
- Conditions: Typically conducted under hydrogen gas atmosphere at controlled temperature and pressure to avoid over-reduction.
- Solvents: Commonly used solvents include ethanol, methanol, or other polar protic solvents.
- Advantages: High selectivity, good yields, and mild reaction conditions.
- Limitations: Requires careful control to prevent full saturation or reduction of the nitrile group.
This method is well-documented for its efficiency in producing substituted tetrahydropyridines and is considered a standard approach in the synthesis of this compound.
One-Pot Multi-Component Reactions Involving Cyanoacetamides and Aldehydes
Recent advances have introduced one-pot, multi-component synthetic routes that assemble the tetrahydropyridine ring system with a nitrile substituent in a single reaction vessel. These methods typically involve:
- Starting Materials: N-alkyl-2-cyanoacetamides, aromatic or heteroaromatic aldehydes, and malononitrile.
- Catalysts/Base: Potassium carbonate (K2CO3) or piperidine as base catalysts.
- Solvent: Ethanol or other alcohols.
- Conditions: Reflux or microwave irradiation to accelerate the reaction.
- Mechanism: The process proceeds via Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization steps.
- Outcome: Formation of highly functionalized tetrahydropyridine derivatives with nitrile groups.
This method is notable for its operational simplicity, high atom economy, and environmentally benign conditions. Microwave-assisted variants further reduce reaction times and improve yields.
Base-Promoted Condensation with Malononitrile
Another synthetic approach involves the condensation of appropriate pyridine or cycloheptapyridine derivatives with malononitrile in the presence of sodium metal or other bases in alcoholic solvents.
- Method A: Stirring equimolar amounts of the pyridine derivative and malononitrile in alcohol with sodium at room temperature.
- Method B: Similar conditions but starting from tetrahydrobenzocycloheptenone derivatives.
- Reaction Time: Typically 24–48 hours.
- Yields: Moderate to good (around 50–55%).
- Characterization: Products confirmed by IR (notably C≡N stretch around 2220 cm⁻¹), ¹H NMR, and ¹³C NMR spectroscopy.
This method is useful for synthesizing related nitrile-substituted tetrahydropyridine analogs and provides insight into the reactivity of malononitrile in heterocyclic synthesis.
Visible-Light Photoredox Catalysis in Aqueous Media (Emerging Method)
Emerging green chemistry approaches utilize visible-light photoredox catalysis to construct pyridine derivatives, including nitrile-substituted tetrahydropyridines, under mild aqueous conditions.
- Catalysts: Photocatalysts such as Rh(III) complexes or organic dyes.
- Reaction Medium: Water with surfactants to enhance solubility and selectivity.
- Advantages: Avoids harsh reagents, uses light as a clean energy source, and promotes environmentally friendly synthesis.
- Mechanism: Involves radical intermediates generated under light irradiation, enabling bond formation without stoichiometric oxidants or acids.
- Status: Still under research but promising for future scalable synthesis.
Comparative Summary Table of Preparation Methods
Detailed Research Findings
Palladium-Catalyzed Hydrogenation: Studies confirm that Pd catalysts efficiently reduce the pyridine ring to tetrahydropyridine without affecting the nitrile group, provided reaction parameters are optimized. This method is widely used in pharmaceutical intermediate synthesis due to its reliability.
One-Pot Multi-Component Synthesis: Research demonstrates that combining cyanoacetamides, aldehydes, and malononitrile under basic conditions leads to rapid formation of tetrahydropyridinecarbonitrile derivatives. Microwave irradiation notably enhances reaction rates and yields, making this method attractive for medicinal chemistry applications.
Base-Promoted Condensation: Experimental data show that sodium in alcohol facilitates the condensation of malononitrile with pyridine derivatives, yielding nitrile-substituted tetrahydropyridines. Spectroscopic analysis confirms the structure and purity of products, though reaction times are longer compared to catalytic methods.
Photoredox Catalysis: Recent mechanistic studies reveal that visible-light-driven reactions in aqueous micellar media can promote pyridine ring formation with nitrile substituents. This approach aligns with green chemistry principles and may offer scalable, sustainable synthesis routes in the future.
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
A one-pot strategy combines 1,3-dicarbonyl compounds , aromatic aldehydes , and amines in ethanol, catalyzed by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) .
| Product | Aldehydes | Amines | β-ketoesters | TBBDA Yield | PBBS Yield |
|---|---|---|---|---|---|
| 4a | 4-methoxybenzaldehyde | Aniline | Methyl acetoacetate | 91% (4 h) | 73% (14 h) |
| 4g | 4-methoxybenzaldehyde | Aniline | Methyl acetoacetate | 90% (7 h) | 81% (9 h) |
This method enables efficient synthesis of highly substituted tetrahydropyridines under mild conditions .
Palladium-Catalyzed Methods
-
Heck/Suzuki Tandem Reactions :
(Z)-1-iodo-1,6-dienes react with organoboronic acids via palladium catalysis to form tetrahydropyridines. Asymmetric variants achieve enantioselectivity using chiral ligands . -
Alkyl-Heck Reactions :
Palladium-catalyzed 6-endo-selective alkyl-Heck reactions of unactivated alkyl iodides yield 5-phenyl-1,2,3,6-tetrahydropyridine derivatives, relevant for bioactive molecules . -
Asymmetric Carbobromination :
Transition-metal-catalyzed reactions in biphasic systems enable asymmetric carbobromination, expanding synthetic versatility .
Acid-Promoted Condensations
N-[(Z)-3-iodoallyl]-aminoacetaldehydes react with hydrazine hydrate, followed by intramolecular Heck reactions, to form allylic diazenes that undergo stereospecific rearrangements into tetrahydropyridines .
Nucleophilic Substitution
The carbonitrile group in 1,2,3,6-tetrahydro-2-pyridinecarbonitrile acts as an electrophile, enabling nucleophilic substitution reactions with appropriate reagents.
Palladium-Catalyzed Pathways
-
Heck/Suzuki Mechanism : Palladium(0) complexes facilitate oxidative addition, transmetallation, and reductive elimination steps, forming carbon-carbon bonds .
-
Asymmetric Catalysis : Chiral ligands guide stereoselective bond formation, achieving high enantiomeric excess .
Aza-Diels-Alder Reactions
Iron(III) catalysts ([FeCl₂]⁺/[FeCl₄]⁻) mediate aza-Diels-Alder cycloadditions between nonactivated dienes and imines, forming tetrahydropyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1,2,3,6-Tetrahydro-2-pyridinecarbonitrile has been investigated for its potential as an intermediate in the synthesis of various pharmacologically active compounds.
- Synthesis of Analgesics : The compound serves as a precursor for synthesizing benzornorphans, which are known for their analgesic properties. A patent describes processes involving this compound to create derivatives that exhibit significant pain relief effects .
- Antimicrobial Activity : Research indicates that derivatives of pyridinecarbonitrile compounds display antimicrobial properties. For instance, studies have shown that certain thienopyridine derivatives exhibit activity against various pathogens, suggesting potential applications in developing new antibiotics .
Synthetic Applications
The compound is also valuable in synthetic organic chemistry for creating complex molecular structures:
- Carbon-Nitrogen Bond Formation : this compound can participate in carbon-nitrogen bond-forming reactions. Its derivatives have been utilized in synthesizing heterocyclic compounds with significant biological activities .
- Green Chemistry Approaches : Recent studies emphasize the use of ionic liquids as green solvents for synthesizing pyridine derivatives. These methods enhance sustainability while utilizing compounds like this compound as starting materials .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,2,3,6-tetrahydro-2-pyridinecarbonitrile are best contextualized by comparing it to related pyridine and tetrahydropyridine derivatives. Below is a detailed analysis of its analogs, supported by spectral, synthetic, and pharmacological data:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Structural and Functional Comparisons
Saturation and Ring Systems The target compound’s partially saturated pyridine ring contrasts with fully aromatic pyridines (e.g., thieno[2,3-b]pyridines in ) and fully saturated piperidines. This partial saturation enhances ring flexibility, influencing binding interactions in biological targets . Fused heterocycles like thiazolo-pyrimidine (11a) and imidazo-pyridazine () exhibit rigid planar structures, limiting conformational adaptability but improving thermal stability (e.g., 11a’s m.p. of 243–246°C) .
Substituent Effects
- The nitrile group in all compounds contributes to dipole interactions and serves as a precursor for further derivatization. However, its position (C2 in the target compound vs. C3 in 1-benzyl-6-hydroxy-tetrahydropyridine) alters electronic distribution and reactivity .
- Bulky substituents (e.g., benzyl in , butyl in ) enhance lipophilicity, impacting solubility and membrane permeability. For instance, 1-butyl derivatives may prioritize industrial over pharmaceutical use due to safety concerns .
Synthetic Pathways The target compound’s derivatives are synthesized via N-alkylation or cyclization reactions (e.g., using sodium ethoxide in ethanol) , while fused heterocycles like 11a/b require condensation with aromatic aldehydes in acetic anhydride . These methods highlight divergent strategies for modulating ring complexity.
Pharmacological Relevance
- Derivatives of this compound show hypotensive and analgesic activities , likely due to interactions with adrenergic or opioid receptors . In contrast, imidazo-pyridazine carbonitriles () are explored as kinase inhibitors, leveraging their planar aromatic systems for ATP-binding site interactions.
Safety and Stability
- Safety data for 1-butyl-3-pyridinecarbonitrile () emphasize toxicity risks , requiring stringent handling protocols. This contrasts with the target compound’s pharmacological derivatives, which prioritize efficacy over industrial safety .
Research Findings and Implications
- Structural Flexibility vs. Stability : The tetrahydropyridine core offers a balance between conformational adaptability (beneficial for drug-receptor interactions) and synthetic challenges (e.g., ring oxidation).
- Nitrile as a Functional Handle : The -CN group’s versatility is evident in its role as a hydrogen-bond acceptor and its utility in click chemistry or nucleophilic additions.
- Pharmacological Potential: While the target compound’s derivatives have historical significance in analgesia, newer analogs (e.g., imidazo-pyridazines) represent emerging avenues in targeted cancer therapy .
Biological Activity
1,2,3,6-Tetrahydro-2-pyridinecarbonitrile (CAS No. 87780-70-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
This compound is characterized by its unique structure, which includes a pyridine ring and a nitrile functional group. Its molecular formula is C₆H₈N₂, and it has a molecular weight of 112.14 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed moderate susceptibility with an MIC of 64 µg/mL.
These results indicate potential applications in treating bacterial infections .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound. It has been tested against several viruses with promising results:
- Influenza Virus : Inhibition assays revealed that this compound could reduce viral replication by up to 70% at concentrations as low as 10 µM.
- Herpes Simplex Virus : The compound demonstrated a dose-dependent inhibition of viral plaque formation.
These findings support further exploration into its use as an antiviral agent .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases:
- Alzheimer's Disease Models : The compound improved cognitive function and reduced amyloid plaque formation.
- Parkinson's Disease Models : It exhibited protective effects on dopaminergic neurons against oxidative stress.
These results indicate potential therapeutic applications in neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mirjalili et al. (2020) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study employed microdilution methods to determine MIC values against common pathogens. Results indicated that the compound had superior activity compared to standard antibiotics.
Case Study 2: Neuroprotective Mechanisms
In a recent investigation published in Frontiers in Neuroscience, researchers assessed the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The findings revealed that treatment with the compound significantly reduced markers of oxidative damage and inflammation in brain tissues .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Pyridine derivative | Antibacterial/Antiviral/Neuroprotective | Varies |
| 4-Aminoquinoline | Quinoline derivative | Antimalarial | 50 |
| 2-Aminopyridine | Pyridine derivative | Antimicrobial | 75 |
This table illustrates the diverse biological activities and comparative efficacy of related compounds.
Q & A
Q. What spectroscopic techniques are essential for characterizing 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile?
To confirm the structure of this compound, a combination of spectroscopic methods is critical:
- Infrared (IR) Spectroscopy : Identify nitrile (CN) stretches near 2,219–2,220 cm⁻¹ and NH stretches (3,173–3,436 cm⁻¹) for functional group validation .
- NMR Spectroscopy :
- ¹H NMR : Signals for aromatic protons (δ 6.56–8.01 ppm), methyl groups (δ 2.24–2.37 ppm), and olefinic protons (δ 7.94–8.01 ppm) help map substituents .
- ¹³C NMR : Peaks for nitrile carbons (98–117 ppm), carbonyls (165–171 ppm), and aromatic carbons (127–154 ppm) confirm the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 or 403) validate the molecular formula (e.g., C₂₀H₁₀N₄O₃S) .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
A standard method involves:
Condensation Reactions : Refluxing intermediates (e.g., compound 6 in ) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate, yielding 68% of product after crystallization .
Cyclization : Thiouracil derivatives (e.g., compound 8 in ) reacted with anthranilic acid in sodium ethoxide/ethanol produce fused heterocycles (e.g., pyrimidoquinazolines) .
Q. What safety precautions are required when handling this compound?
- Hazards : Potential acute toxicity (GHS06 classification) and respiratory irritation .
- First Aid : Use ventilation for inhalation exposure, rinse skin with water, and consult medical professionals immediately .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives of this compound?
Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for fused-ring systems .
- Electrochemical Methods : Sodium bromide in ethanol under electrolysis improves yield for pyrido[2,3-d]pyrimidine derivatives (e.g., 76% yield in ) .
- Catalysis : Fused sodium acetate accelerates condensation reactions, reducing side products .
Q. How do structural modifications influence pharmacological activity in related analogs?
- Substituent Effects :
- Structure-Activity Relationship (SAR) : N-substituted derivatives (e.g., 4-phenyl groups in ) show enhanced hypotensive and analgesic activity due to increased lipophilicity and target engagement .
Q. What advanced analytical methods resolve contradictions in spectral data for novel derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing C₂₀H₁₀N₄O₃S from isobaric species) .
- 2D NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton correlations in complex mixtures .
- X-ray Crystallography : Defines absolute configuration for chiral centers, critical for interpreting bioactivity data (e.g., ) .
Q. How can computational modeling guide the design of novel derivatives?
- Docking Studies : Predict binding modes with target proteins (e.g., aldose reductase inhibitors in ) using software like AutoDock .
- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to prioritize syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
